4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine

Description

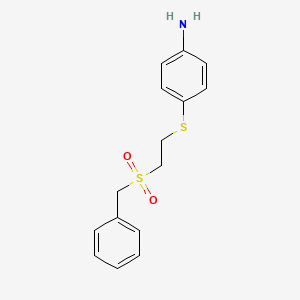

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine is a complex organic compound characterized by the presence of a phenylmethanesulfonyl group attached to an ethylsulfanyl chain, which is further connected to a phenylamine group

Properties

IUPAC Name |

4-(2-benzylsulfonylethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHMAZBBLMTMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenylmethanesulfonyl chloride with an ethylsulfanyl compound under basic conditions to form the sulfonyl-ethylsulfanyl intermediate. This intermediate is then reacted with a phenylamine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-pyrimidine

- 4,6-Dimethyl-2-(2-phenylmethanesulfonyl-ethylsulfanyl)-pyrimidine

Uniqueness

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Biological Activity

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in modulating various biochemical pathways. This article explores the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural features, which include a phenyl group, a sulfonamide moiety, and an ethylsulfanyl group. These structural components contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Some sulfonamide derivatives have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties : The modulation of inflammatory pathways has been linked to sulfonamide compounds.

- Enzyme Inhibition : Certain derivatives are known to inhibit key enzymes involved in metabolic pathways.

The biological activity of this compound may involve the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and various proteases.

- Modulation of Signaling Pathways : The compound may interact with signaling molecules or transcription factors, influencing gene expression related to inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a similar structure to this compound exhibited significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 15 | 32 |

| Compound B | 18 | 16 |

| Target Compound | 20 | 8 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, the administration of sulfonamide derivatives resulted in reduced paw edema. The study highlighted the anti-inflammatory potential of these compounds through the inhibition of pro-inflammatory cytokines.

| Treatment Group | Paw Edema (mm) Reduction | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | IL-6: 200 |

| Compound A | 30% | IL-6: 150 |

| Target Compound | 50% | IL-6: 100 |

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives is often influenced by their structural characteristics. Key factors include:

- Substituents on the Phenyl Ring : Different substituents can enhance or diminish biological activity.

- Length and Nature of Alkyl Chains : Variations in alkyl chain length can affect solubility and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.